[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Overview
Description
[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a heterocyclic compound that features a naphthyl group attached to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-naphthylamine with a suitable acylating agent to form an intermediate, which then undergoes cyclization to yield the desired pyridazinone structure. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydropyridazinone compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. Researchers are exploring its use in the development of new pharmaceuticals targeting specific enzymes involved in disease pathways.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Studies have indicated its efficacy in inhibiting certain cancer cell lines, making it a candidate for anticancer drug development.
Industry
Industrially, the compound can be used in the production of dyes and pigments due to its stable aromatic structure. It also finds applications in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The naphthyl group allows for strong binding to hydrophobic pockets, while the pyridazinone ring can form hydrogen bonds with active site residues. This dual interaction enhances the compound’s inhibitory effects on target enzymes, disrupting their normal function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: Known for their broad spectrum of biological activities, including antibacterial and anticancer properties.
Pyrazolo[3,4-b]pyridin-6-one derivatives: Exhibiting significant anticancer activity against various tumor cell lines.
3-Cyanopyridine derivatives: Used as precursors for the synthesis of functionalized pyridine compounds with diverse biological activities.
Uniqueness
[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid stands out due to its unique combination of a naphthyl group and a pyridazinone ring. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-9-8-14(17-18(15)10-16(20)21)13-7-3-5-11-4-1-2-6-12(11)13/h1-9H,10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXDIHHWPHFCEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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